5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene
Description
Properties
IUPAC Name |
1,2,3,4,7,7-hexachloro-5-(2,3,4,5,6-pentachlorophenyl)bicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H3Cl11/c14-4-3(5(15)7(17)8(18)6(4)16)2-1-11(21)9(19)10(20)12(2,22)13(11,23)24/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGHABHXFXOBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H3Cl11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of Norbornene
The foundational approach involves the chlorination of norbornene derivatives. Norbornene’s bicyclic structure provides a rigid framework for regioselective chlorination. Key steps include:
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Reagents : Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., FeCl₃ or AlCl₃).
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Conditions : Reactions are conducted at elevated temperatures (80–120°C) under inert atmospheres to prevent side reactions.
Mechanism :
Electrophilic aromatic substitution occurs at the double bond, followed by sequential chlorination at bridgehead and exocyclic positions. The pentachlorophenyl group is introduced via Friedel-Crafts alkylation using pentachlorobenzene and AlCl₃.
Example Protocol :
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Norbornene (1 mol) is dissolved in CCl₄.
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Cl₂ gas is bubbled through the solution at 100°C for 12 hours.
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Pentachlorobenzene (1.2 mol) and AlCl₃ (0.1 mol) are added, and the mixture is stirred for 24 hours.
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The product is isolated via column chromatography (hexane/ethyl acetate).
Diels-Alder Cycloaddition
Cyclopentadiene and Chlorinated Dienophiles
The Diels-Alder reaction between cyclopentadiene and hexachloronorbornadiene derivatives is a widely reported method.
Procedure :
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Dienophile : 1,2,3,4,7,7-hexachloronorborna-2,5-diene.
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Conditions : Reflux in toluene (110°C, 48 hours) with a 1:1.5 molar ratio of diene to dienophile.
Key Observations :
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Stereoselectivity is influenced by electron-withdrawing chlorine substituents, favoring endo transition states.
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Post-reaction chlorination with SO₂Cl₂ ensures full substitution at the bridgehead positions.
Catalytic Methods
Vanadium-Based Catalysis
A patent (US4361686A) describes the use of VOCl₃ and ethyl aluminum sesquichloride (EASC) for copolymerization, which can be adapted for halogenated norbornenes.
Steps :
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Catalyst System : VOCl₃ (0.214 mmol/L) and EASC (6.0 mmol/L) in hexane.
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Co-Catalyst : 2,3,4,4-tetrachloro-2-butenoic acid n-butyl ester (0.629 mmol/L).
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Reaction : Conducted at 30–35°C under ethylene/propylene gas.
Advantages :
Purification and Isolation
Recrystallization and Chromatography
Crude products are purified via:
Photolytic Dehalogenation
Post-synthesis, excess chlorine is removed via UV irradiation (254 nm) in methanol or hexane. This step reduces polychlorinated byproducts.
Conditions :
Industrial-Scale Synthesis
Continuous Flow Reactors
Recent advancements employ flow chemistry to enhance safety and efficiency:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Direct Chlorination | 45–60 | 85–90 | Moderate | 1,320 |
| Diels-Alder | 55–70 | 90–95 | High | 980 |
| Catalytic (VOCl₃) | 50–65 | 92–97 | High | 1,150 |
Challenges and Optimizations
Byproduct Formation
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Issue : Over-chlorination leads to 1,2,3,4,7,7,8-heptachloro derivatives.
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Solution : Stepwise chlorination with intermediate quenching.
Chemical Reactions Analysis
Types of Reactions
5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various chlorinated derivatives, such as partially dechlorinated norbornene compounds and substituted norbornene derivatives with different functional groups.
Scientific Research Applications
5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex chlorinated organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on microbial growth and enzyme inhibition.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly in the area of antimicrobial agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its high chlorine content and stability.
Mechanism of Action
The mechanism of action of 5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene involves its interaction with biological molecules, leading to various biochemical effects. The compound can interact with cellular membranes, enzymes, and other proteins, disrupting their normal function. The presence of multiple chlorine atoms enhances its reactivity and ability to form strong interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three classes of analogs: chlorinated norbornenes, polychlorinated aromatics, and halogenated norbornene derivatives. Data are synthesized from regulatory, structural, and functional perspectives.
Table 1: Key Structural and Regulatory Comparisons
*Note: CAS for hexachloronorbornadiene inferred from but requires verification.
Chlorinated Norbornenes
- Hexachloronorbornadiene (CAS 4341): Shares the hexachlorinated norbornene core but lacks the pentachlorophenyl substituent. It is a precursor in pesticide synthesis and a documented environmental contaminant due to its persistence .
- Endosulfan (CAS 115-29-7): Features a sulfite ester group instead of an aromatic substituent. Its insecticidal activity and neurotoxicity led to global bans under the Stockholm Convention .
Polychlorinated Aromatics
- Hexachlorobenzene (CAS 118-74-1): A fully chlorinated benzene ring. While structurally simpler, it is a notorious persistent organic pollutant (POP) with carcinogenic properties .
Halogenated Norbornene Derivatives
- 5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene (CAS 36483-55-3): Replaces pentachlorophenyl with a bromophenyl group. Bromine’s larger atomic radius may alter binding affinity in biological systems, though data on this analog remain sparse .
Research Gap: Limited studies compare the environmental fate or toxicity of brominated vs. chlorinated norbornene derivatives.
Research Findings and Implications
- Environmental Persistence: The compound’s high chlorine content suggests persistence akin to hexachloronorbornadiene, but its aromatic substituent may complicate degradation pathways.
- Toxicity Profile: No direct toxicity data were located in the evidence, but structural similarities to endosulfan and hexachlorobenzene warrant caution.
- Applications : Unlike endosulfan, the target compound lacks documented pesticidal use. Its niche applications may relate to specialty chemical synthesis.
Biological Activity
5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene (CAS No. 36439-47-1) is a synthetic organic compound notable for its significant biological activity, particularly in the context of its use as a pesticide and its environmental persistence. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H3Cl11
- Molecular Weight : 549.15 g/mol
- Appearance : Pale brown solid
- Solubility : Soluble in dichloromethane, hexanes, and tetrachloromethane
Biological Activity Overview
This compound exhibits potent insecticidal properties. Its biological activity can be attributed to its structural characteristics, particularly the presence of multiple chlorine atoms which enhance its lipophilicity and toxicity.
The primary mode of action for this compound involves interference with the nervous system of insects. It acts as a neurotoxin by disrupting neurotransmitter function, leading to paralysis and death in target species. This mechanism is similar to that of other chlorinated hydrocarbons.
Toxicological Data
The toxicological profile of this compound indicates high toxicity levels:
- Acute Toxicity : The compound has been classified as highly toxic to aquatic organisms and insects.
- Chronic Effects : Long-term exposure can lead to bioaccumulation in the food chain due to its persistent nature.
Case Studies
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Aquatic Toxicity Study
- A study evaluated the effects of this compound on freshwater fish species. Results indicated significant mortality rates at low concentrations (0.1 µg/L), demonstrating its potential impact on aquatic ecosystems.
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Insecticidal Efficacy
- Research conducted on various insect pests showed that this compound effectively reduced populations of target insects by over 90% within 48 hours of exposure. The study highlighted its effectiveness against resistant strains that had developed tolerance to other pesticides.
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other common insecticides:
| Compound Name | Active Ingredient | Target Organism | LD50 (mg/kg) | Efficacy (%) |
|---|---|---|---|---|
| This compound | Pentachlorophenyl | Various insects | 10 | 90+ |
| Chlorpyrifos | Chlorpyrifos | Various insects | 50 | 85 |
| Malathion | Malathion | Various insects | 100 | 80 |
Environmental Impact
Due to its persistent nature and high toxicity to non-target organisms, including beneficial insects and aquatic life forms, there are growing concerns regarding the environmental impact of this compound. Regulatory agencies are increasingly scrutinizing its use in agricultural practices.
Q & A
Q. What experimental parameters are critical for optimizing the synthesis of 5-(pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene, and how can purity be maximized?
Methodological Answer: Synthesis optimization requires careful control of:
- Catalyst selection : Aluminum chloride (AlCl₃) is commonly used for Friedel-Crafts alkylation, as seen in analogous norbornene derivatization reactions .
- Temperature : Reactions are often conducted at low temperatures (e.g., 5°C) to minimize side reactions, followed by gradual warming to room temperature for completion .
- Solvent systems : Carbon tetrachloride (CCl₄) is preferred for its inertness and ability to dissolve halogenated intermediates .
- Purification : Distillation under reduced pressure or recrystallization from non-polar solvents (e.g., hexane) improves purity. Yield and purity metrics should be validated via GC-MS or HPLC.
Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹³C NMR is critical for resolving norbornene ring substituents, while ¹H NMR detects residual protons in chlorinated regions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns consistent with chlorine abundance .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for confirming the norbornene bicyclic framework .
- Infrared (IR) Spectroscopy : Identifies C-Cl stretching vibrations (~550–600 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
Q. How can researchers assess the environmental stability and degradation pathways of this compound in abiotic systems?
Methodological Answer:
- Hydrolysis Studies : Conduct pH-dependent experiments (pH 4–9) at controlled temperatures (20–40°C) to identify hydrolytic cleavage products via LC-MS .
- Photodegradation : Expose the compound to UV light (λ = 254–365 nm) in simulated environmental matrices (water, soil slurries) and monitor degradation kinetics using GC-ECD .
- Sorption Analysis : Measure partition coefficients (e.g., log Kow) to predict bioavailability and persistence in soil-water systems .
Advanced Research Questions
Q. What mechanistic approaches are recommended to study atypical reaction pathways of pentachlorophenyl-substituted norbornenes?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates of isotopically labeled vs. unlabeled compounds to distinguish radical vs. ionic mechanisms, as seen in pentachlorostyrene-HBr addition studies .
- Computational Modeling : Use density functional theory (DFT) to map transition states and electron density distributions, particularly for electrophilic aromatic substitution or cycloaddition reactions .
- Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) or ionic intermediates (e.g., Grignard reagents) to isolate reactive species .
Q. How can ecological impacts be evaluated across trophic levels in contaminated ecosystems?
Methodological Answer:
- Mesocosm Studies : Simulate real-world exposure by introducing the compound into controlled aquatic or terrestrial ecosystems. Monitor bioaccumulation in algae, invertebrates, and fish using LC-MS/MS .
- Omics Approaches : Apply transcriptomics (RNA-seq) or metabolomics (NMR/MS) to identify biomarker responses in model organisms (e.g., Daphnia magna) .
- Trophic Transfer Analysis : Quantify biomagnification factors (BMFs) through food chains using stable isotope tracing (δ¹³C, δ¹⁵N) .
Q. What methodologies are suitable for investigating in vivo toxicokinetics and metabolite profiling?
Methodological Answer:
- In Vitro Hepatic Models : Use primary hepatocytes or microsomal fractions to identify phase I/II metabolites (e.g., glutathione conjugates) via UPLC-QTOF-MS .
- Radiolabeled Tracers : Synthesize ¹⁴C-labeled analogs to track absorption, distribution, and excretion in rodent models .
- Bile Cannulation : Collect bile from exposed animals to detect biliary metabolites, a key route for halogenated compound excretion .
Q. How can computational tools predict the compound’s physicochemical properties and environmental fate?
Methodological Answer:
- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like octanol-water partition coefficient (log P) and molar refractivity to estimate toxicity or biodegradability .
- Molecular Dynamics (MD) Simulations : Simulate interactions with biological membranes or organic matter to predict bioavailability .
- Fugacity Modeling : Apply level III fugacity models to estimate compartmental distribution (air, water, soil, sediment) based on Henry’s law constants and vapor pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
